4-Ethylpiperidine hydrochloride

Overview

Description

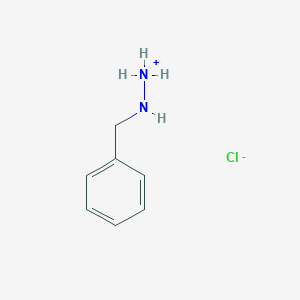

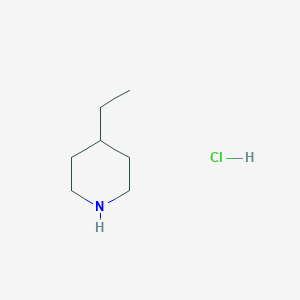

4-Ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H16ClN . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidine derivatives, including this compound, are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A specific method for the synthesis of piperidone derivatives involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .

Molecular Structure Analysis

The molecular weight of this compound is 149.66 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 .

Chemical Reactions Analysis

Piperidones, including this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many pharmaceuticals .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.66 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1 and a complexity of 55.4 .

Scientific Research Applications

Corrosion Inhibition

4-Ethylpiperidine hydrochloride and related compounds have been studied for their role as corrosion inhibitors. Annand, Hurd, and Hackerman (1965) explored the adsorption of 4-ethylpiperidine on steel surfaces in cyclohexane solutions. They found that these compounds chemisorb to the steel surface, significantly reducing the corrosion rate in the presence of hydrochloric acid, highlighting their potential as effective corrosion inhibitors (Annand, Hurd, & Hackerman, 1965).

Nucleophilic Displacement Reactions

Hammer, Heller, and Craig (1972) investigated the nucleophilic displacement reactions on 3-chloro-1-ethylpiperidine. Their studies revealed a two-step, neighboring group participation mechanism, providing insights into the chemical behavior and potential applications of ethylpiperidine derivatives in synthetic chemistry (Hammer, Heller, & Craig, 1972).

Polyelectrolytes and Polymer Chemistry

Research by Fuoss and Strauss (1948) on polyelectrolytes included studies on poly-4-vinylpyridine, a polymer related to 4-ethylpiperidine. Their work contributed to the understanding of the behavior of these polymers in various solvents and their potential applications in polymer chemistry (Fuoss & Strauss, 1948).

Synthesis of Antifungal Drugs

Chen et al. (2019) developed a process for synthesizing 4-methylenepiperidine hydrochloride, a key intermediate for the antifungal drug efinaconazole. Their work highlights the importance of ethylpiperidine derivatives in pharmaceutical synthesis (Chen et al., 2019).

Enantiospecific Synthesis in Pharmaceutical Chemistry

Reilly, Anthony, and Gallagher (2003) conducted an enantiospecific synthesis of (3S,4R)-3-amino-4-ethylpiperidine. This research demonstrates the significance of ethylpiperidine derivatives in the field of enantioselective synthesis, which is crucial for the development of specific pharmaceutical compounds (Reilly, Anthony, & Gallagher, 2003).

Anticancer Research

Ahsan et al. (2020) synthesized 3,5-bis(substituted benzylidene)-1-ethylpiperidin-4-one analogues and evaluated their anticancer and antioxidant activities. This study illustrates the potential of ethylpiperidine derivatives in developing novel anticancer agents (Ahsan et al., 2020).

Future Directions

Piperidines, including 4-Ethylpiperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

It is known that piperidine, a similar compound, has been observed to have therapeutic properties, including anticancer potential . It interacts with several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .

Cellular Effects

Piperidine, a related compound, has been shown to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Molecular Mechanism

Piperidine, a related compound, has been shown to regulate several crucial signaling pathways essential for the establishment of cancers .

Metabolic Pathways

It is known that piperidine, a similar compound, undergoes ring contraction mediated by cytochrome P450 enzymes, which is among the most important drug metabolisms for human beings .

properties

IUPAC Name |

4-ethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-2-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEDPBSOZYZWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634251 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152135-08-5 | |

| Record name | 4-Ethylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,4R,5S)-4-(methoxymethoxy)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B138021.png)

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)